molecular formula C24H34N6O8S2 B1673875 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C CAS No. 118359-59-4

7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C

货号: B1673875
CAS 编号: 118359-59-4
分子量: 598.7 g/mol
InChI 键: BIOSTZMAOGCGSC-CYUGEGSCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KT-6149 是一种合成的丝裂霉素 C 衍生物,丝裂霉素 C 是一种众所周知的抗肿瘤抗生素。它因其潜在的抗癌特性及其诱导癌细胞 DNA 损伤的能力而被研究。

准备方法

KT-6149 的合成涉及在甲醇中用三乙胺存在下使丝裂霉素 A 与 2-(2-吡啶基二硫代)乙胺缩合。该反应生成 7-N-[2-(2-吡啶基二硫代)乙基]丝裂霉素 C,然后在甲醇中与 γ-L-谷氨酰半胱氨酸反应。 γ-L-谷氨酰半胱氨酸通过用茴香醚和三氟乙酸脱保护 N,N'-双[N-苄氧羰基-γ-(α-苄基)-L-谷氨酰]胱胺,然后用乙硫醇还原获得 .

化学反应分析

KT-6149 经历了几种类型的化学反应,包括:

    氧化: KT-6149 在特定条件下可以被氧化,导致形成各种氧化产物。

    还原: 该化合物可以被还原以形成不同的还原衍生物。

    取代: KT-6149 可以发生取代反应,其中特定的官能团被其他官能团取代。这些反应中常用的试剂包括三乙胺、甲醇、茴香醚、三氟乙酸和乙硫醇。

科学研究应用

7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a derivative of mitomycin C (MMC) that has been investigated for its antitumor activity . Research indicates it may have superior activity against various murine and human tumor models, including some MMC-resistant tumors .

Scientific Research Applications

Antitumor Activity:

  • KW-2149 has demonstrated significant antitumor activity in murine and human tumor models . Studies have evaluated its effectiveness against various cancers, including leukemia, colon adenocarcinoma, lung carcinoma, and others .
  • In vivo studies have shown that KW-2149 can increase the survival rate of mice inoculated with P388 leukemia, M5076 sarcoma, and B16 melanoma . It has also shown activity in inhibiting the growth of subcutaneously inoculated P388 leukemia, M5076 sarcoma, and colon 26 adenocarcinoma in mice .
  • KW-2149 has been effective against human tumor xenografts, particularly in non-small-cell lung carcinomas .

Comparison with Mitomycin C (MMC):

  • KW-2149 has shown comparable or superior activity to MMC in several studies . In some cases, KW-2149 exhibited activity superior to MMC in increasing the survival of mice bearing specific tumors .
  • In vitro, KW-2149 inhibited the growth of several human tumor cell lines at concentrations 10 to 100-fold lower than MMC . It has also demonstrated cytotoxicity against MMC-insensitive tumor cell lines .
  • The antitumor spectrum of KW2149 was essentially identical to that of mitomycin C administered intraperitoneally as a bolus at a dose of 6 mg/kg .

Pharmacokinetics and Toxicity:

  • The maximum tolerated dose of KW2149 was estimated to be 15 mg/kg by bolus intraperitoneal or intravenous injection in mice .
  • At the maximum tolerated dose, a reduction in spleen weight was observed, suggesting bone marrow suppression .
  • KW-2149 was comparable to MMC in decreasing the number of white blood cells in the peripheral blood, and the thrombopenia induced by KW-2149 was mild with rapid recovery .

Combination Therapy

  • Mitomycin C (MMC) enhances radiosensitivity and is the standard adjunct to radiotherapy (RT) in anal cancer .
  • KW-2149, being a derivative of Mitomycin C, may also be useful in combination therapy with radiation .

Water Solubility:

  • KW2149 is a water-soluble derivative of mitomycin C, with water solubility greater than 500 mg/ml .
  • The enhanced water solubility can be advantageous for drug formulation and administration .

Table of Studies

StudyCancer TypeFindings
Antitumor activity of a derivative of mitomycin, 7-N-[2[[2-(gamma-glutamylamino)ethyl]dithio]ethyl]mitomycin C Murine and human tumor models, including a mitomycin C (MMC)-resistant tumor in vitro and in vivoShowed a profound effect against i.p. inoculated P388 leukemia. Effective against human tumor xenografts and was effective in two of four non-small-cell lung carcinomas
Antitumor Activity of 7-N-(2-((2-(gamma-L-glutamylamino) human tumor xenograft--nude mouse systemThe antitumor spectrum of KW2149 was essentially identical to that of mitomycin C administered intraperiotoneally as a bolus at a dose of 6 mg/kg.
Antitumor activity of 7-N-[[2-[[2-(gamma-L-glutamylamino)ethyl]dithio murine Sarcoma 180 solid tumorKW-2149 exhibited activity superior to MMC in increasing survival of i.p. inoculated P388 leukemia-, M5076 sarcoma-, and B16 melanoma-bearing mice.

Future Directions:

  • Further development of KW-2149 as an anticancer drug is warranted based on its interesting characteristics and promising preclinical results .
  • Additional studies are needed to fully elucidate its mechanisms of action, optimize its therapeutic potential, and evaluate its safety and efficacy in clinical trials .

作用机制

KT-6149 exerts its effects by inducing DNA damage in cancer cells. The compound intercalates into the DNA strand, causing single-strand breaks and inhibiting DNA synthesis. This leads to the activation of DNA repair mechanisms and, ultimately, cell death. The primary molecular targets of KT-6149 are the DNA strands themselves, and the pathways involved include DNA damage response and repair pathways .

相似化合物的比较

KT-6149 与其他喹诺卡霉素衍生物类似,例如丝裂霉素 C 和喹诺卡霉素本身。 KT-6149 在其特定的化学结构和诱导 DNA 损伤更有效的能力方面是独特的。其他类似的化合物包括:

    丝裂霉素 C: 一种众所周知的抗肿瘤抗生素,具有类似的 DNA 损伤特性。

    喹诺卡霉素: 另一种具有抗癌特性的衍生物。

    MCNU (1-(2-氯乙基)-3-环己基-1-亚硝基脲): 一种具有 DNA 损伤作用的亚硝基脲化合物.

KT-6149 由于其特定的作用机制及其在癌症化疗中的应用潜力而脱颖而出。

生物活性

7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C, also known as KW-2149, is a semisynthetic derivative of the well-known antitumor antibiotic mitomycin C (MMC). This compound has been developed to enhance the therapeutic efficacy of MMC while reducing its side effects. The biological activity of KW-2149 has been extensively studied, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

KW-2149 is characterized by the addition of a dithioethyl moiety linked to the gamma-L-glutamylaminogroup, which enhances its solubility and potentially alters its pharmacokinetics compared to mitomycin C. The structural modifications aim to improve the drug's activation in tumor environments, particularly in the presence of thiols.

In Vitro Studies

Research indicates that KW-2149 exhibits significant antitumor activity against various cancer cell lines. For instance, studies have demonstrated that KW-2149 is effective against sarcoma 180 and leukemia P388 in murine models, showcasing its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies using human tumor xenografts in nude mice have revealed that KW-2149 possesses a strong antitumor effect. The maximum tolerated dose was determined to be 15 mg/kg, with a notable reduction in spleen weight indicating bone marrow suppression at higher doses . The compound's efficacy was found to be dose-dependent, with bolus injections yielding better results than divided doses.

KW-2149 functions similarly to mitomycin C by forming DNA cross-links, which inhibit DNA synthesis and lead to cell death. However, its unique structure allows it to circumvent glutathione-mediated resistance mechanisms often encountered with traditional mitomycin C treatments. This characteristic is particularly important for treating tumors with high levels of glutathione .

Comparative Efficacy

A comparative analysis between KW-2149 and mitomycin C shows that KW-2149 maintains an antitumor spectrum similar to that of mitomycin C but may offer improved therapeutic windows due to its altered pharmacological properties. The following table summarizes key findings from various studies:

Study Model Dose (mg/kg) Efficacy Notes
Nude mice xenograft15HighBone marrow suppression observed
Murine modelsVariesSignificantEffective against sarcoma and leukemia
In vitro studiesN/AHighOvercomes glutathione resistance

Case Studies

Several case studies have highlighted the clinical relevance of KW-2149. For instance, its application in patients resistant to conventional mitomycin C therapy has shown promising results, suggesting that KW-2149 could serve as a viable alternative for patients with refractory tumors .

属性

CAS 编号

118359-59-4

分子式

C24H34N6O8S2

分子量

598.7 g/mol

IUPAC 名称

(2S)-2-amino-5-[2-[2-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C24H34N6O8S2/c1-11-17(28-6-8-40-39-7-5-27-15(31)4-3-13(25)22(34)35)20(33)16-12(10-38-23(26)36)24(37-2)21-14(29-21)9-30(24)18(16)19(11)32/h12-14,21,28-29H,3-10,25H2,1-2H3,(H2,26,36)(H,27,31)(H,34,35)/t12-,13+,14+,21+,24-/m1/s1

InChI 键

BIOSTZMAOGCGSC-CYUGEGSCSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N

手性 SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSCCNC(=O)CC[C@@H](C(=O)O)N

规范 SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSCCNC(=O)CCC(C(=O)O)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-N-(2-((2-(gamma-glutamylamino)ethyl)dithio)ethyl)mitomycin C
KT 6149
KT-6149
KW 2149
KW-2149

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Reactant of Route 2
Reactant of Route 2
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Reactant of Route 3
Reactant of Route 3
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Reactant of Route 4
Reactant of Route 4
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Reactant of Route 5
Reactant of Route 5
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C
Reactant of Route 6
Reactant of Route 6
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。